1,2-Dibenzoyl-1-tert-butylhydrazine
Overview
Description
1,2-Dibenzoyl-1-tert-butylhydrazine is a nonsteroidal ecdysone agonist. This compound is known for its potent effects on insect development, particularly in causing early apolysis and subsequent mortality in larvae of pests like the spruce budworm (Choristoneura fumiferana)
Mechanism of Action
Target of Action
The primary target of 1,2-Dibenzoyl-1-tert-butylhydrazine is the ecdysone receptor in insects . Ecdysone is a hormone that controls molting in insects. The compound acts as a nonsteroidal ecdysone agonist , meaning it can bind to the ecdysone receptor and mimic the hormone’s action.
Mode of Action
This compound interacts with its targets by binding to the ecdysone receptor, thereby mimicking the action of the ecdysone hormone . This interaction triggers a series of changes in the insect, including early apolysis (separation of the old exoskeleton) and subsequent mortality at certain concentrations .
Biochemical Pathways
The compound affects the ecdysone signaling pathway, which is crucial for insect development and metamorphosis . By acting as an ecdysone agonist, it disrupts normal hormonal regulation, leading to premature molting and eventually death .
Result of Action
The primary molecular effect of this compound’s action is the premature molting in insects, leading to their death . On a cellular level, it disrupts normal cell processes by interfering with the ecdysone signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is used mainly in rice fields , suggesting that its effectiveness may be optimized in such environments.
Biochemical Analysis
Biochemical Properties
It is known to interact with certain enzymes and proteins in insects, leading to early apolysis
Cellular Effects
1,2-Dibenzoyl-1-tert-butylhydrazine has been observed to have significant effects on various types of cells, particularly insect cells . It influences cell function by triggering early apolysis, which can lead to mortality .
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can cause toxic or adverse effects .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors .
Transport and Distribution
It may interact with certain transporters or binding proteins .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibenzoyl-1-tert-butylhydrazine can be synthesized by reacting tert-butylhydrazine hydrochloride with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like toluene at low temperatures (0-5°C) to control the reaction rate and improve yield . After the reaction, the product is purified by recrystallization from methanol, yielding a compound with a melting point of 172-174°C .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibenzoyl-1-tert-butylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
1,2-Dibenzoyl-1-tert-butylhydrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tebufenozide: Another nonsteroidal ecdysone agonist with similar insecticidal properties.
Methoxyfenozide: Known for its high specificity towards lepidopteran pests.
Halofenozide: Effective against coleopteran pests.
Uniqueness
1,2-Dibenzoyl-1-tert-butylhydrazine is unique due to its potent effects on a wide range of insect pests and its ability to cause early apolysis at low concentrations . Its nonsteroidal nature also reduces the risk of cross-reactivity with other pesticides, making it a valuable tool in integrated pest management .
Properties
IUPAC Name |
N'-benzoyl-N'-tert-butylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-18(2,3)20(17(22)15-12-8-5-9-13-15)19-16(21)14-10-6-4-7-11-14/h4-13H,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISLLQUWIJASOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073800 | |
Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112225-87-3 | |
Record name | 1,2-Dibenzoyl-1-(tert-butyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112225-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibenzoyl-tert-butylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112225873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibenzoyl-1-tert-butylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-benzoyl-N'-tert-butylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIBENZOYL-1-TERT-BUTYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA6UVC88VD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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